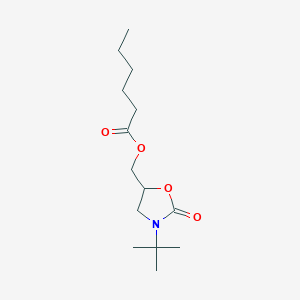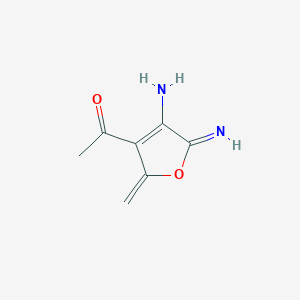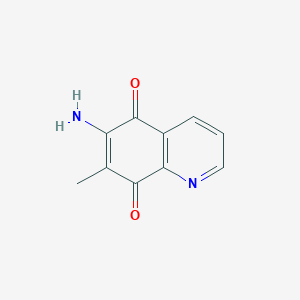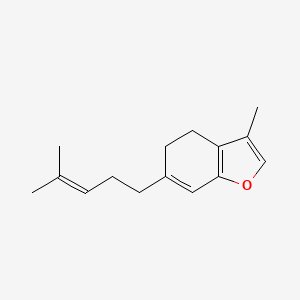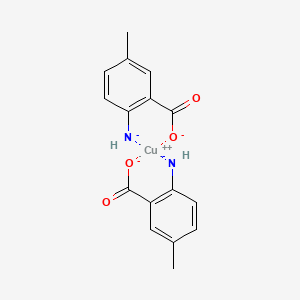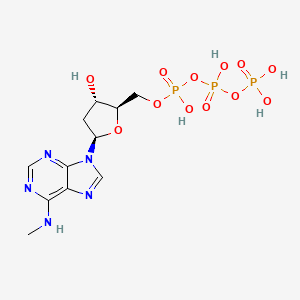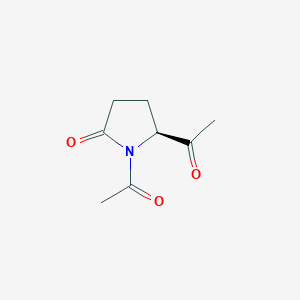
(5S)-1,5-diacetylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-1,5-diacetylpyrrolidin-2-one: is a cyclic organic compound with the following structural formula:
This compound
It belongs to the class of pyrrolidinones and is characterized by its two acetyl groups attached to the pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of scientific investigation.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of (5S)-1,5-diacetylpyrrolidin-2-one . One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative or an acyl chloride, under specific reaction conditions. For example, the reaction between an acyl chloride and an amine can yield the desired compound.
Industrial Production:: While not widely used industrially, research laboratories often synthesize this compound for further studies. Its industrial-scale production remains limited due to its specialized applications.
Analyse Chemischer Reaktionen
(5S)-1,5-diacetylpyrrolidin-2-one: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: Substitution reactions at the acetyl groups are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, mild reducing agents like sodium borohydride may be used for reduction.
Major products formed from these reactions include derivatives with modified functional groups or altered stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Chiral Building Block: Its chiral nature makes it valuable for asymmetric synthesis.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Enzyme Inhibition: It may inhibit specific enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Flavor and Fragrance: Some derivatives contribute to flavor and fragrance compositions.
Wirkmechanismus
The exact mechanism by which (5S)-1,5-diacetylpyrrolidin-2-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
While unique in its own right, (5S)-1,5-diacetylpyrrolidin-2-one shares similarities with related pyrrolidinones, such as (3R,5S)-5-hydroxymethyl-3-pyrrolidinol . These compounds exhibit diverse biological activities and are essential building blocks in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(5S)-1,5-diacetylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
XHYQSLAIRFZQAS-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CCC(=O)N1C(=O)C |
Kanonische SMILES |
CC(=O)C1CCC(=O)N1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


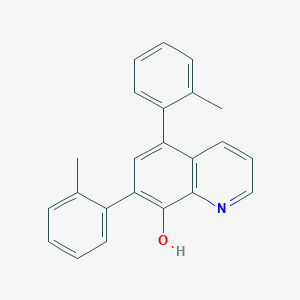

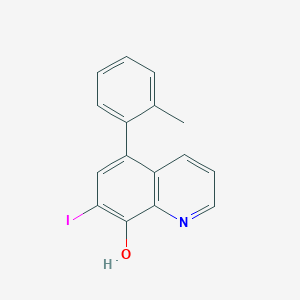
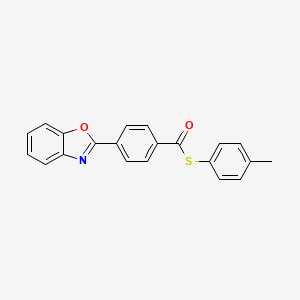
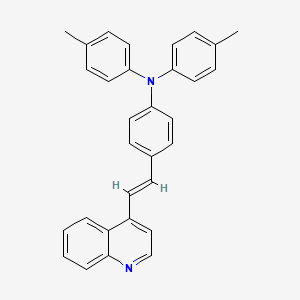
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)
